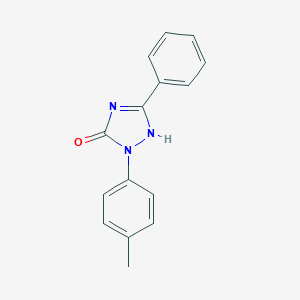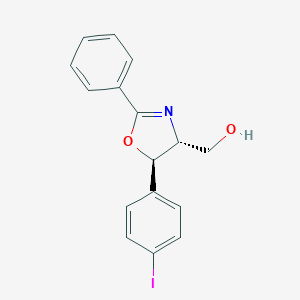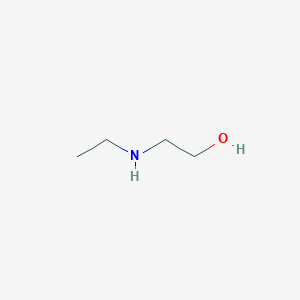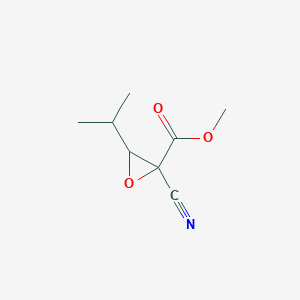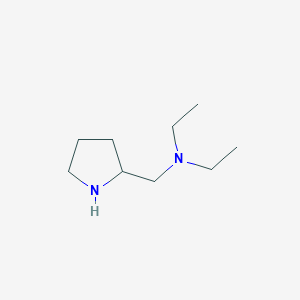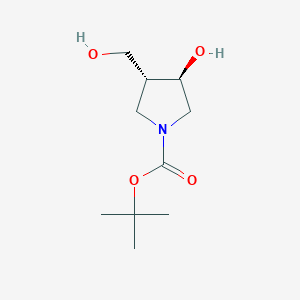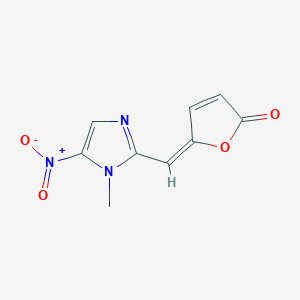
5-((1-Methyl-5-nitro-1H-imidazol-2-yl)methylene)-2(5H)-furanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((1-Methyl-5-nitro-1H-imidazol-2-yl)methylene)-2(5H)-furanone, commonly known as MNIMF, is a synthetic organic compound that has gained significant attention in the scientific community due to its potential applications in various fields. MNIMF is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 234.19 g/mol.
Mechanism Of Action
The mechanism of action of MNIMF is not fully understood. However, it is believed that MNIMF exerts its antimicrobial and anticancer effects by interfering with the DNA replication process. MNIMF has been shown to bind to the DNA molecule, causing structural changes that inhibit the replication process.
Biochemical And Physiological Effects
MNIMF has been shown to have several biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. MNIMF has also been shown to inhibit the production of reactive oxygen species, which are known to cause cellular damage. Additionally, MNIMF has been shown to have anti-inflammatory properties, making it a potential therapeutic agent for inflammatory diseases.
Advantages And Limitations For Lab Experiments
MNIMF has several advantages as a research tool. It is a stable compound that can be easily synthesized in the laboratory. MNIMF is also soluble in organic solvents, making it easy to work with in the laboratory. However, MNIMF has some limitations as a research tool. It is a relatively new compound, and its properties are not fully understood. Additionally, MNIMF is a highly reactive compound and can be toxic in high concentrations.
Future Directions
There are several future directions for research on MNIMF. One potential application is in the development of new antimicrobial agents. MNIMF has shown promising results as a potent antimicrobial agent, and further research could lead to the development of new antibiotics. Another potential application is in the development of new anticancer agents. MNIMF has shown promising results in inhibiting the growth of cancer cells, and further research could lead to the development of new cancer treatments. Additionally, MNIMF could be investigated for its potential applications in other fields, such as anti-inflammatory therapy and drug delivery.
Synthesis Methods
MNIMF can be synthesized through a multi-step process starting from 2-acetylfuran. The first step involves the conversion of 2-acetylfuran to 2,3-epoxy-2,3-dihydrofuran, followed by the reaction with methylamine and nitromethane to form the intermediate compound. The final step involves the reaction of the intermediate with formaldehyde to yield MNIMF.
Scientific Research Applications
MNIMF has been extensively studied for its potential applications in various fields. It has shown promising results as a potent antimicrobial agent against a wide range of bacteria and fungi. MNIMF has also been investigated for its anticancer properties, and it has been found to inhibit the growth of cancer cells in vitro.
properties
CAS RN |
123533-90-4 |
|---|---|
Product Name |
5-((1-Methyl-5-nitro-1H-imidazol-2-yl)methylene)-2(5H)-furanone |
Molecular Formula |
C9H7N3O4 |
Molecular Weight |
221.17 g/mol |
IUPAC Name |
(5E)-5-[(1-methyl-5-nitroimidazol-2-yl)methylidene]furan-2-one |
InChI |
InChI=1S/C9H7N3O4/c1-11-7(10-5-8(11)12(14)15)4-6-2-3-9(13)16-6/h2-5H,1H3/b6-4+ |
InChI Key |
PNLBIZRYMSYUFN-UHFFFAOYSA-N |
Isomeric SMILES |
CN1C(=CN=C1/C=C/2\C=CC(=O)O2)[N+](=O)[O-] |
SMILES |
CN1C(=CN=C1C=C2C=CC(=O)O2)[N+](=O)[O-] |
Canonical SMILES |
CN1C(=CN=C1C=C2C=CC(=O)O2)[N+](=O)[O-] |
synonyms |
(5E)-5-[(1-methyl-5-nitro-imidazol-2-yl)methylidene]furan-2-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



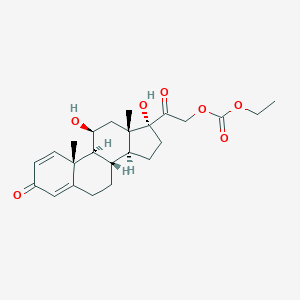
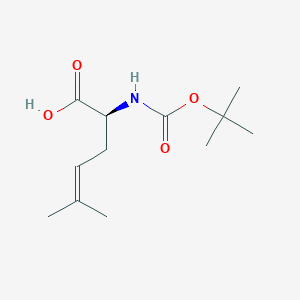

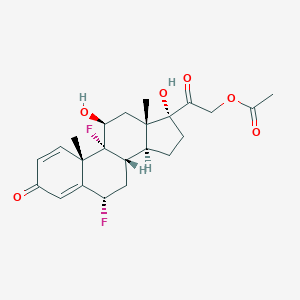
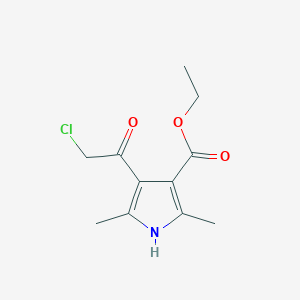
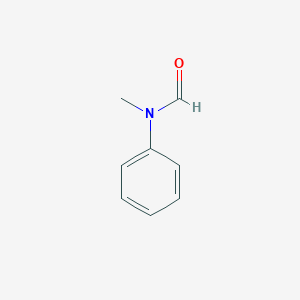
![3-[4-(Chloromethyl)phenyl]-1-methyl-1H-pyrazole](/img/structure/B46364.png)
![4-[2-(3,5-Dimethoxyphenyl)ethyl]benzene-1,2-diol](/img/structure/B46366.png)
